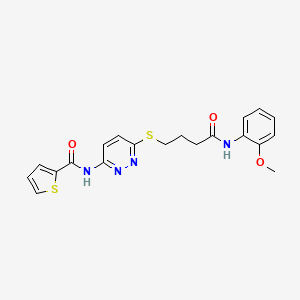

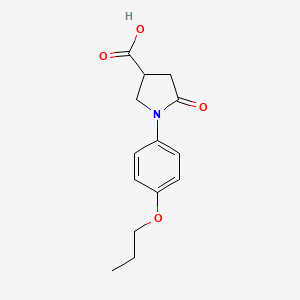

![molecular formula C16H10BrN3OS3 B2915944 4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide CAS No. 477503-34-7](/img/structure/B2915944.png)

4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide is a chemical compound that has gained significant attention in the scientific research community due to its potential applications in various fields.

科学的研究の応用

Synthesis of Thieno-Extended Purines

A study by Hawkins, Iddon, and Longthorne (1995) discusses the synthesis of thieno-extended purines, highlighting the use of similar compounds in creating new ring systems like imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidines. This synthesis process is significant in the development of novel chemical structures with potential applications in medicinal chemistry and material sciences Hawkins, D. W., Iddon, B., & Longthorne, D. S. (1995). Azoles. part 12. 1 synthesis of thieno-extended purines: First example of the imidazo[4′,5′:4,5]thieno[3,2-d]pyrimidine ring system. Tetrahedron, 51(37), 12807-12820.

Development of Benzamide Derivatives

Hossaini et al. (2017) describe a one-pot, multicomponent synthesis of (4-oxothiazolidine-2-ylidene)benzamide derivatives. This synthesis method demonstrates the potential of such compounds in creating novel chemical entities, which could be explored further for their biological activities Hossaini, M., Heydari, R., Maghsoodlou, M., & Graiff, C. (2017). Novel (4-oxothiazolidine-2-ylidene)benzamide derivatives: synthesis, characterization and crystal structures. Research on Chemical Intermediates, 43(9), 4189-4199.

Synthesis Methodologies

Saeed (2009) explored the synthesis of N-(4-Methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides using microwave irradiation. This study showcases the efficiency of alternative synthesis methods for creating benzamide derivatives, which can be applied in drug development and other areas of chemistry Saeed, A. (2009). Microwave promoted synthesis of some N-(4-methyl-3-tolylthiazol-2(3H)-ylidene) substituted benzamides. Chinese Chemical Letters, 20(11), 1073-1076.

Green Chemistry Applications

Horishny and Matiychuk (2020) discussed the synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)benzamides using green chemistry principles. This indicates the compound's role in promoting environmentally friendly chemical processes, aligning with sustainable development goals in the chemical industry Horishny, V., & Matiychuk, V. (2020). Reaction of Carboxylic Acid Hydrazides with 2,2′-(Carbonothioyldisulfanediyl)diacetic acid in Water as a “Green” Synthesis of N-(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl) Carboxamides. Russian Journal of Organic Chemistry, 56(12), 2240-2243.

作用機序

Target of Action

Compounds with similar structures have been known to interact with various biological macromolecules .

Mode of Action

It’s worth noting that benzylic halides typically react via an sn2 pathway, while 2° and 3° benzylic halides typically react via an sn1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

It’s known that compounds with similar structures can modulate the function of enzymes and receptors .

Result of Action

Compounds with similar structures have been reported to serve as potent non-sedative anxiolytic, powerful anticancer agent, pet imaging probe of β-amyloid plaques in the brains of alzheimer’s patients, kinase inhibitor, and antimicrobially active molecule .

特性

IUPAC Name |

4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10BrN3OS3/c1-22-16-19-11-7-6-10-12(13(11)24-16)23-15(18-10)20-14(21)8-2-4-9(17)5-3-8/h2-7H,1H3,(H,18,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OIZKIOGQAMWMBT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)C4=CC=C(C=C4)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10BrN3OS3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

436.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-bromo-N-(2-methylsulfanyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-yl)benzamide | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 2-[(chloroacetyl)amino]-5-phenylthiophene-3-carboxylate](/img/structure/B2915863.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-2-oxo-2H-chromene-3-carboxamide hydrochloride](/img/structure/B2915865.png)

![methyl 2-((3-(4-chlorophenyl)-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-2-yl)thio)propanoate](/img/structure/B2915866.png)

![(2-bromo-5-methoxyphenyl)(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)methanone](/img/structure/B2915868.png)

![3,4-dimethoxy-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)benzamide](/img/structure/B2915874.png)